

# Quantitative Proteomics with CTX-0294885: Application Notes and Protocols

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## Compound of Interest

Compound Name: CTX-0294885 hydrochloride

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## Introduction

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor that has been effectively utilized as an affinity reagent for the comprehensive analysis of the human kinome.<sup>[1]</sup> Its unique bisanilino pyrimidine structure allows for the capture of a wide range of kinases, making it a powerful tool for quantitative mass spectrometry-based proteomics. This document provides detailed application notes and protocols for the use of CTX-0294885 in kinome profiling, with a specific focus on its application in the MDA-MB-231 human breast cancer cell line.

One of the key advantages of CTX-0294885 is its ability to enrich a large number of protein kinases from complex cell lysates. In studies using the MDA-MB-231 cell line, CTX-0294885 successfully captured 235 protein kinases, a significant portion of the expressed kinome.<sup>[1]</sup> Notably, this included all members of the AKT family, a critical signaling node in cancer, which had not been previously achieved with other broad-spectrum kinase inhibitors. Furthermore, when used in combination with other kinase inhibitors, CTX-0294885 helped to expand the coverage to 261 kinases, demonstrating its utility in achieving near-complete kinome analysis.<sup>[1]</sup> The proteomics data from these foundational studies are publicly available through the ProteomeXchange Consortium with the dataset identifier PXD000239.

## Data Presentation

The following tables summarize the quantitative data obtained from kinome profiling experiments using CTX-0294885 in MDA-MB-231 cells. This data highlights the broad applicability and effectiveness of CTX-0294885 as a kinase enrichment tool.

Table 1: Summary of Kinase Enrichment with CTX-0294885

Parameter	Result
Cell Line	MDA-MB-231
Number of Protein Kinases Identified	235
Notable Kinase Family Captured	All members of the AKT family

Table 2: Expanded Kinome Coverage with Inhibitor Combination

Inhibitor Combination	Number of Kinases Identified
CTX-0294885 alone	235
CTX-0294885 + Purvalanol B, SU6668, VI16832	261

## Experimental Protocols

The following protocols are based on the methodologies described in the foundational research by Zhang et al. (2013).

### Cell Culture and Lysis

Objective: To prepare cell lysates from MDA-MB-231 cells for affinity purification.

Materials:

- MDA-MB-231 cells
- DMEM high glucose medium
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin
- Dulbecco's Phosphate Buffered Saline (DPBS)
- Trypsin-EDTA
- Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 10 mM NaF, 1 mM Na<sub>3</sub>VO<sub>4</sub>, protease inhibitor cocktail)

Protocol:

- Culture MDA-MB-231 cells in DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Grow cells to 80-90% confluency.
- Wash the cells twice with ice-cold DPBS.
- Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
- Incubate the lysate on ice for 20 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

## Affinity Purification using CTX-0294885-Sepharose Beads

Objective: To enrich for protein kinases from the cell lysate using CTX-0294885.

Materials:

- CTX-0294885-conjugated Sepharose beads
- Cell lysate from Protocol 1

- Wash Buffer (Lysis Buffer without protease inhibitors)
- Elution Buffer (0.1 M glycine pH 2.5)
- Neutralization Buffer (1 M Tris-HCl pH 8.0)

Protocol:

- Equilibrate the CTX-0294885-Sepharose beads with Lysis Buffer.
- Incubate the cell lysate (typically 1-5 mg of total protein) with the equilibrated beads for 2 hours at 4°C with gentle rotation.
- Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and discard the supernatant.
- Wash the beads three times with Wash Buffer.
- Elute the bound proteins by incubating the beads with Elution Buffer for 10 minutes at room temperature.
- Collect the eluate and immediately neutralize it by adding Neutralization Buffer.

## Sample Preparation for Mass Spectrometry

Objective: To prepare the enriched kinase sample for analysis by LC-MS/MS.

Materials:

- Enriched kinase sample from Protocol 2
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Trifluoroacetic acid (TFA)

- C18 desalting spin columns

Protocol:

- Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
- Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
- Acidify the peptide mixture by adding TFA to a final concentration of 0.1%.
- Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
- Dry the purified peptides in a vacuum centrifuge.

## LC-MS/MS Analysis

Objective: To identify and quantify the enriched kinases using mass spectrometry.

Protocol:

- Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap).
- Separate the peptides using a reversed-phase column with a gradient of acetonitrile.
- Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation.

## Data Analysis

Objective: To identify and quantify the proteins from the mass spectrometry data.

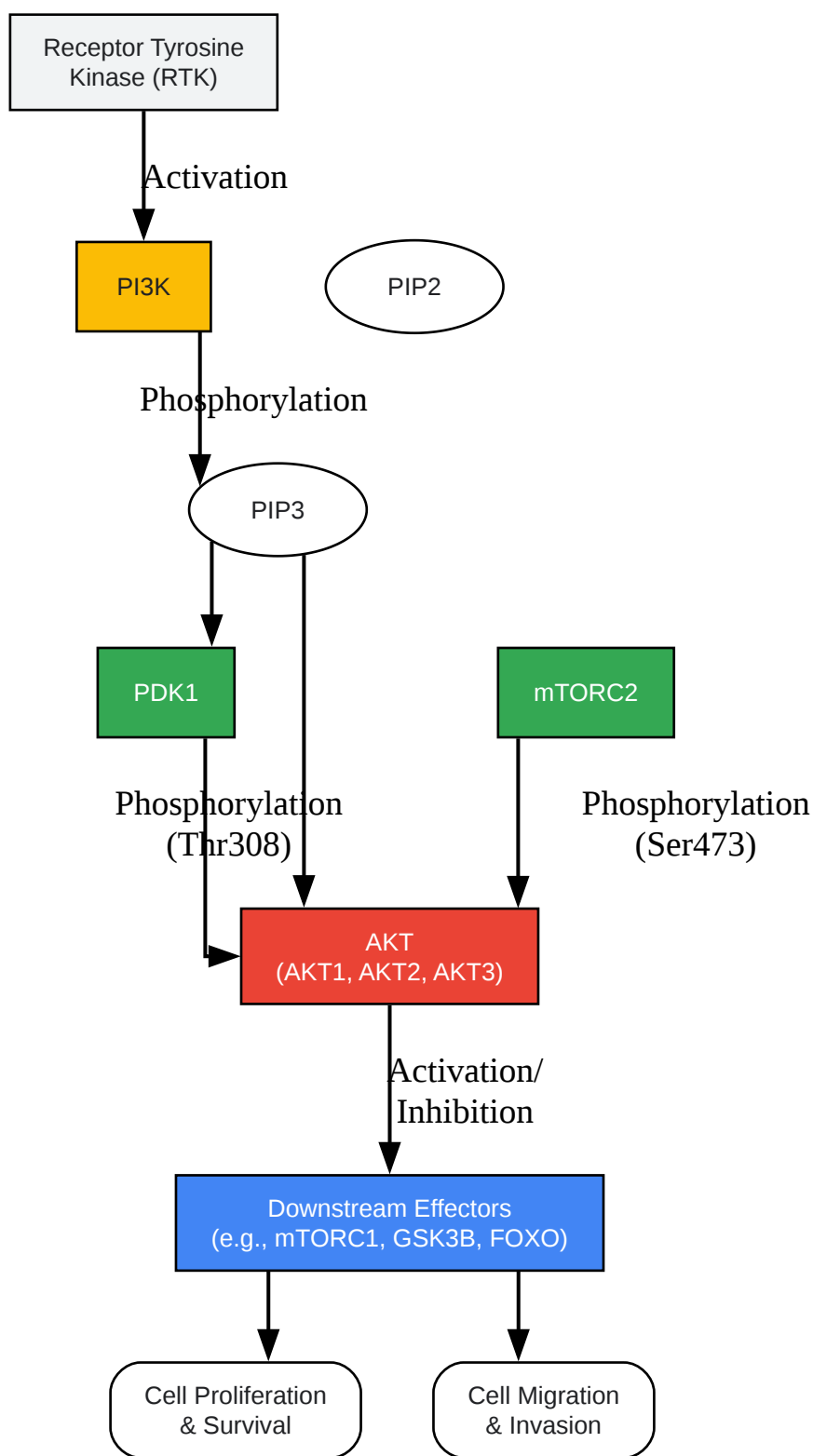
**Protocol:**

- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).
- Search the generated peak lists against a human protein database (e.g., UniProt) to identify the peptides and proteins.
- Perform protein quantification based on label-free methods such as spectral counting or intensity-based measurements.
- Filter the identified proteins to include only those classified as protein kinases.

## Visualizations

### Signaling Pathway Diagram

The capture of all AKT family members (AKT1, AKT2, and AKT3) by CTX-0294885 is a significant finding, as the PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. The AKT signaling pathway plays a crucial role in the biology of MDA-MB-231 cells, influencing their migratory and invasive properties.

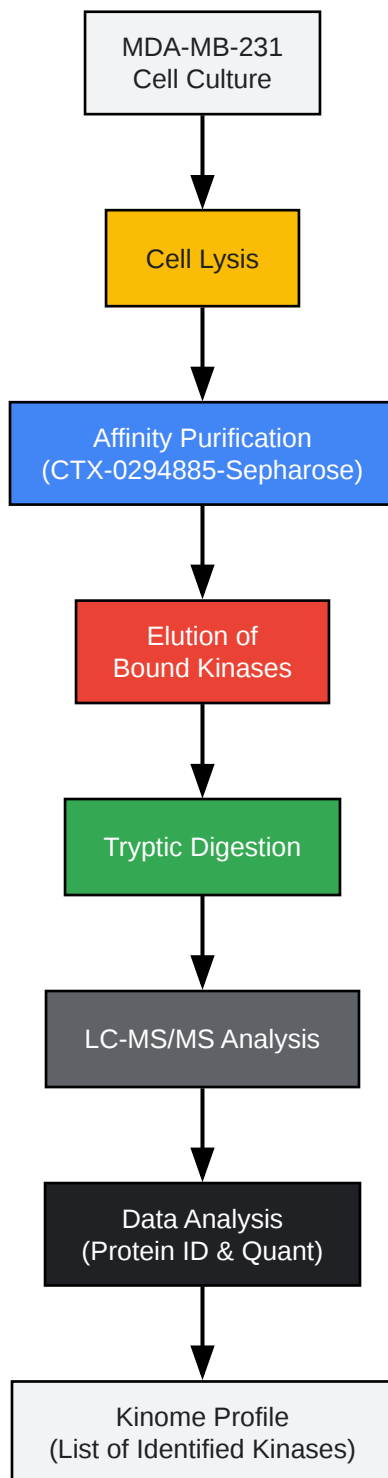


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Caption: Simplified PI3K/AKT signaling pathway.

## Experimental Workflow Diagram

The following diagram illustrates the overall workflow for kinome profiling using CTX-0294885.



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Caption: Experimental workflow for kinome profiling.

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## References

- 1. CTX-0294885 - LKT Labs [lktlabs.com]
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